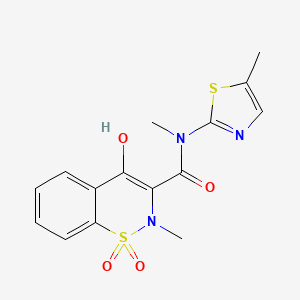

Repaglinide aromatic amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Repaglinide aromatic amine is a member of acetamides . It is an oral blood glucose-lowering drug of the meglitinide class used in the management of type 2 diabetes mellitus . It is chemically unrelated to the oral sulfonylurea insulin secretagogues .

Synthesis Analysis

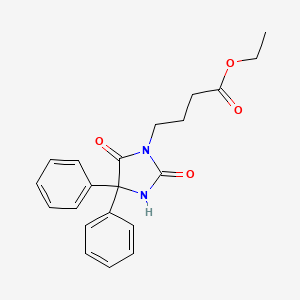

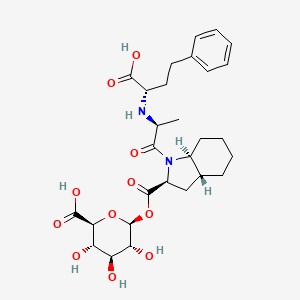

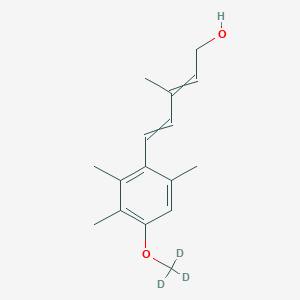

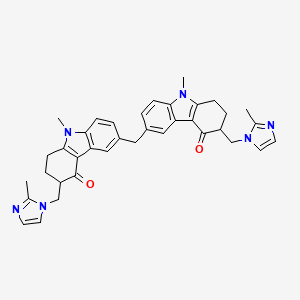

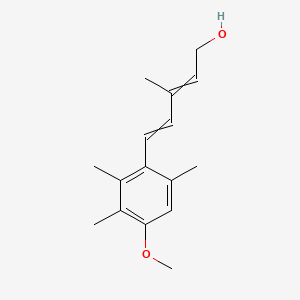

Repaglinide is synthesized from 3-hydroxyphenylacetic acid and involves esterification, formylation, oxidation, etherification, and selective hydrolysis . The major metabolites are an oxidized dicarboxylic acid (M2), the aromatic amine (M1), and the acyl glucuronide (M7). The cytochrome P-450 enzyme system, specifically 2C8 and 3A4, have been shown to be involved in the N-dealkylation of repaglinide to M2 and the further oxidation to M1 .Molecular Structure Analysis

The molecular formula of Repaglinide is C27H36N2O4 . It is a novel, fast-acting prandial oral hypoglycemic agent developed for the treatment of patients with type 2 diabetes whose disease cannot be controlled by diet and exercise alone .Physical And Chemical Properties Analysis

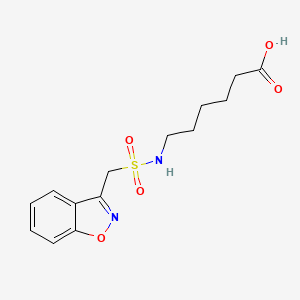

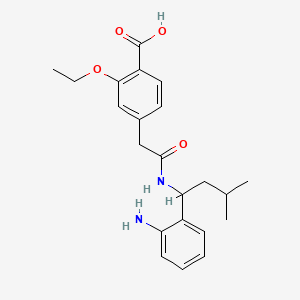

The average molecular weight of Repaglinide aromatic amine is 384.4687 and the monoisotopic weight is 384.204907394 . The chemical formula is C22H28N2O4 . The InChI Key is OSCVKZCOJUTUFD-UHFFFAOYSA-N .科学的研究の応用

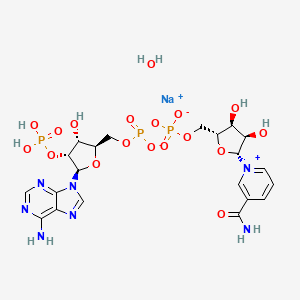

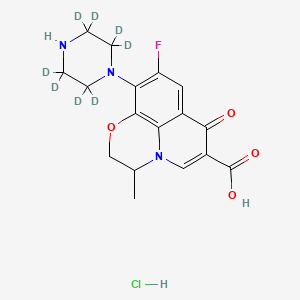

CYP2C8 and CYP3A4 Enzymes in Repaglinide Metabolism : Repaglinide is primarily metabolized by CYP2C8 and CYP3A4 enzymes, leading to the formation of primary metabolites M4 and M1. This dual CYP biotransformation may impact clinical pharmacokinetics and drug-drug interactions involving repaglinide (Bidstrup et al., 2003).

Impact of Trimethoprim on Repaglinide Pharmacokinetics : The CYP2C8 inhibitor, trimethoprim, increases plasma concentrations of repaglinide by inhibiting its CYP2C8-mediated biotransformation. This interaction can potentially increase the risk of hypoglycemia in patients with diabetes (Niemi et al., 2004).

Excretion and Metabolism of Repaglinide : After oral dosing, repaglinide shows rapid peak plasma concentration, with the major route of excretion being via feces. The major in vivo metabolite of repaglinide in humans is M2 (van Heiningen et al., 1999).

Synthetic Application Toward Repaglinide : Research on the intermolecular radical addition to imino acceptors via photoredox catalysis indicates potential pathways for synthesizing repaglinide, a clinically important hypoglycemic agent (Cullen & Friestad, 2019).

Coamorphous Repaglinide-Saccharin with Enhanced Dissolution : Coamorphous systems of repaglinide with saccharin have shown improved solubility and dissolution, potentially leading to better bioavailability than the crystalline drug (Gao et al., 2013).

Repaglinide in Treatment of Type 2 Diabetes : Clinical trials have shown that repaglinide is effective in lowering blood glucose concentrations and improving glycemic control in patients with type 2 diabetes (Goldberg et al., 1998).

Repaglinide in Combination Therapies : Repaglinide shows additive effects when used in combination with other oral antidiabetic agents and is well tolerated in a wide range of patients (Culy & Jarvis, 2001).

Repaglinide in Post-Transplant Diabetes Management : Repaglinide can be an effective treatment option for patients with new-onset diabetes mellitus after renal transplantation (Türk et al., 2006).

Repaglinide and Cyclosporine Interaction : Cyclosporine, an inhibitor of CYP3A4 and OATP1B1, significantly raises plasma concentrations of repaglinide, highlighting important drug-drug interactions (Kajosaari et al., 2005).

Pharmacokinetics and Pharmacodynamics of Repaglinide : Repaglinide has a rapid onset of dose-dependent blood-glucose lowering effect and is eliminated rapidly, making it suitable for preprandial administration (Hatorp, 2002).

Safety And Hazards

特性

IUPAC Name |

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVKZCOJUTUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2-Despiperidyl-2-amino Repaglinide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)